1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
“1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Acetylenic esters can be useful precursors for the construction of the thiophene ring . For example, ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives have been conveniently synthesized through a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Molecules with the thiophene ring system exhibit many pharmacological properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Tuberculostatic Activity
Research demonstrates the synthesis of structural analogs of antituberculous agents involving 1H-pyrazol-5-amine, showing promising tuberculostatic activity. These compounds were synthesized through three-component condensations, and their structure-activity relationships were analyzed (Titova et al., 2019).
Anticancer and Antimicrobial Applications
Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. These compounds showed significant promise as potent anti-tumor agents (Gomha et al., 2016).
Copolymerization Catalysts
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes were investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes, derived from pyrazolyl compounds, showcased effectiveness in forming poly(cyclohexene carbonate) under solvent-free conditions, highlighting their potential in environmental applications (Matiwane et al., 2020).
Antidepressant Activity
Additionally, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. These derivatives demonstrated significant reduction in immobility time in animal models, suggesting their potential as antidepressant medications (Mathew et al., 2014).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, indicating that they may interact with multiple targets .
Mode of Action
It is known that thiophene and pyrazole derivatives exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Given the pharmacological properties of thiophene and pyrazole derivatives, it can be inferred that the compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .
Result of Action
Given the known pharmacological properties of thiophene and pyrazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as cell proliferation, inflammation, microbial growth, blood pressure regulation, and atherosclerosis .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is ongoing research in this area, and future directions may include the development of new synthesis methods and exploration of additional biological activities.
Properties
IUPAC Name |
2-ethyl-5-thiophen-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-12-9(10)5-8(11-12)7-3-4-13-6-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVBQCRYMHLNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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